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molecular formula C21H27ClN4O2 B8329552 11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride

11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride

Cat. No. B8329552
M. Wt: 402.9 g/mol
InChI Key: GQZKNJKEUHUQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210648

Procedure details

4.3 gm of 11-(4-chlorobutyryl)-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one and 1.9 gm of diethylamine were allowed to stand in 70 ml of dimethylformamide for 3 weeks at room temperature. Then the reaction mixture was evaporated in vacuo to dryness, and the residue was recrystallized from isopropanol. The hydrochloride, M.p.: 233°-235° C., was obtained.
Name
11-(4-chlorobutyryl)-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[N:10]([CH3:19])[C:9]2[CH:20]=[CH:21][CH:22]=[N:23][C:8]1=2)=[O:6].[CH2:24]([NH:26][CH2:27][CH3:28])[CH3:25]>CN(C)C=O>[ClH:1].[CH2:24]([N:26]([CH2:27][CH3:28])[CH2:2][CH2:3][CH2:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[N:10]([CH3:19])[C:9]2[CH:20]=[CH:21][CH:22]=[N:23][C:8]1=2)=[O:6])[CH3:25] |f:3.4|

Inputs

Step One
Name
11-(4-chlorobutyryl)-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one
Quantity
4.3 g
Type
reactant
Smiles
ClCCCC(=O)N1C2=C(N(C(C3=C1C=CC=C3)=O)C)C=CC=N2
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N(CCCC(=O)N1C2=C(N(C(C3=C1C=CC=C3)=O)C)C=CC=N2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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